molecular formula C15H12N4O3S2 B12214404 4-(2-{[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamido)benzamide

4-(2-{[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamido)benzamide

Cat. No.: B12214404
M. Wt: 360.4 g/mol
InChI Key: XFDYORKKEJHJIZ-UHFFFAOYSA-N
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Description

4-(2-{[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamido)benzamide is a complex organic compound that features a thiophene ring, an oxadiazole ring, and a benzamide group

Preparation Methods

The synthesis of 4-(2-{[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamido)benzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with carbon disulfide and an alkylating agent.

    Introduction of the thiophene ring: This step involves the cyclization of a suitable precursor in the presence of sulfur.

    Attachment of the benzamide group: This is usually done through an acylation reaction using benzoyl chloride or a similar reagent.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

4-(2-{[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamido)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the oxadiazole ring or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the thiophene or benzamide rings, depending on the reagents and conditions used.

Common reagents for these reactions include acids, bases, and specific catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

4-(2-{[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamido)benzamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.

    Materials Science: It can be used in the development of organic semiconductors and other advanced materials.

    Industrial Chemistry: The compound’s reactivity makes it useful in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-{[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamido)benzamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to DNA or proteins. The exact pathways and targets depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar compounds to 4-(2-{[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamido)benzamide include:

    Thiophene derivatives: These compounds share the thiophene ring and exhibit similar chemical reactivity and applications.

    Oxadiazole derivatives: These compounds contain the oxadiazole ring and are studied for their antimicrobial and anticancer properties.

    Benzamide derivatives: These compounds feature the benzamide group and are used in various medicinal and industrial applications.

The uniqueness of this compound lies in its combination of these three functional groups, which imparts a distinct set of chemical and biological properties.

Properties

Molecular Formula

C15H12N4O3S2

Molecular Weight

360.4 g/mol

IUPAC Name

4-[[2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl]amino]benzamide

InChI

InChI=1S/C15H12N4O3S2/c16-13(21)9-3-5-10(6-4-9)17-12(20)8-24-15-19-18-14(22-15)11-2-1-7-23-11/h1-7H,8H2,(H2,16,21)(H,17,20)

InChI Key

XFDYORKKEJHJIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NN=C(O2)SCC(=O)NC3=CC=C(C=C3)C(=O)N

Origin of Product

United States

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